Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid, a class of plant pigments known for their antioxidant properties. [] It is found in various fruits and vegetables, including apples, strawberries, grapes, onions, and cucumbers. [, , ] Fisetin has garnered significant interest in scientific research due to its wide range of potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. [, , ]
Mechanism of Action
Fisetin's diverse biological activities stem from its ability to modulate various cellular signaling pathways. [, , , , , , , , ] Some key mechanisms of action include:
Inhibition of cell cycle progression: Fisetin has been shown to induce cell cycle arrest in various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. [, , , ]
Induction of apoptosis: Fisetin can trigger apoptosis, a programmed cell death pathway, in cancer cells through various mechanisms, including activation of caspases, modulation of Bcl-2 family proteins, and induction of death receptors. [, , , , ]
Suppression of inflammation: Fisetin exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ] It can also suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, ]
Activation of antioxidant pathways: Fisetin can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1). [, ]
Applications
Cancer Research: Fisetin has shown promising anti-cancer effects in various cancer models, including breast cancer, colorectal cancer, gastric cancer, melanoma, and prostate cancer. [, , , , , , , , , ] It has demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, suppress angiogenesis, and reduce metastasis. [, , , , , , , , , ] Studies have also explored its potential as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs. [, , ]
Neurological Disorders: Fisetin has shown neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and epilepsy. [, ] These effects are attributed to its ability to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. [, ]
Metabolic Disorders: Fisetin has shown potential in ameliorating metabolic disorders like alcoholic liver disease and obesity. [, ] Its protective effects in these conditions are attributed to its antioxidant, anti-inflammatory, and lipid-lowering properties. [, ]
Bone Health: Fisetin has shown potential in promoting bone health and preventing osteoporosis. [, ] Its beneficial effects on bone are attributed to its ability to promote osteoblast differentiation and inhibit osteoclast formation. [, ]
Future Directions
Clinical Trials: Conducting more comprehensive clinical trials to determine fisetin's safety, efficacy, and optimal dosages for various disease conditions. []
Mechanism of Action: Further elucidating the molecular mechanisms underlying fisetin's diverse biological activities. []
Drug Delivery: Developing novel delivery systems to improve fisetin's bioavailability and therapeutic efficacy. []
Combination Therapies: Exploring the potential of fisetin in combination with other therapeutic agents for synergistic effects. [, , ]
Related Compounds
Reference:
5-Hydroxyflavone
Relevance: While both 5-hydroxyflavone and fisetin belong to the flavonoid family, they differ in their hydroxylation pattern. [] The research suggests that fisetin exhibits a different metabolic fate than 5-hydroxyflavone. [] Fisetin primarily undergoes sulfation and glucuronidation, while 5-hydroxyflavone predominantly forms glucuronide conjugates. []
Reference:
7-Hydroxyflavone
Relevance: Similar to fisetin, 7-hydroxyflavone undergoes extensive metabolism, forming both sulfate and glucuronide conjugates. [] Both 7-hydroxyflavone and fisetin exhibit distinct pharmacokinetic profiles compared to 5-hydroxyflavone. [] This suggests potential differences in their absorption, distribution, metabolism, and excretion properties. []
Reference:
Reference:
Geraldol
Relevance: The study observed that encapsulation of fisetin into fenugreek galactomannan hydrogel reduced the conversion of fisetin to geraldol. [] This finding suggests that the formulation strategy employed in the research can influence fisetin's metabolic fate and potentially alter its overall bioavailability and biological effects. []
Reference:
Alendronate
Relevance: In a study investigating the anti-osteoporosis effects of fisetin, alendronate was used as a positive control. [] The research aimed to compare the efficacy of fisetin with alendronate in an ovariectomized rat model of osteoporosis. [] The study highlighted the potential of fisetin as a natural alternative for managing osteoporosis, showcasing comparable or even superior effects to conventional medications like alendronate. []
Reference:
Paclitaxel
Relevance: Research on fisetin's anticancer properties in prostate cancer cells showed that its kinetics of tubulin polymerization were similar to those of paclitaxel. [] Both fisetin and paclitaxel demonstrated the ability to enhance tubulin polymerization, indicating a potential mechanism for their anticancer effects. [] The study suggests that fisetin could be a potential alternative to conventional chemotherapeutic drugs like paclitaxel, particularly for prostate cancer treatment. []
Reference:
5-Fluorouracil (5-FU)
Relevance: Research has shown that fisetin, when used in combination with 5-FU, demonstrated additive effects in suppressing tumor growth in a mouse model of colorectal cancer with PIK3CA mutations. [] The study suggests that fisetin could potentially enhance the therapeutic efficacy of 5-FU in treating PIK3CA-mutant colorectal cancer and potentially act as a preventative agent. []
Reference:
Cisplatin
Relevance: In a study exploring the chemosensitizing effects of fisetin, it was found that pretreatment with fisetin enhanced the effectiveness of chemotherapy drugs, including cisplatin, in head and neck cancer cells. [] The study highlights the potential of fisetin to increase the sensitivity of cancer cells to cisplatin, possibly leading to improved treatment outcomes. []
Reference:
Docetaxel
Relevance: Research on the combined effects of fisetin and chemotherapy in prostate cancer cells demonstrated that fisetin enhanced the efficacy of docetaxel in inhibiting cancer cell growth. [] These findings suggest that fisetin could potentially be used as an adjuvant therapy with docetaxel to improve treatment outcomes in prostate cancer patients. []
Cabazitaxel
Relevance: Studies have extensively investigated the synergistic effects of fisetin and cabazitaxel in prostate cancer. Fisetin was found to enhance the efficacy of cabazitaxel by inhibiting tumor growth, metastasis, and proliferation of prostate cancer cells. [, , ] This combination therapy showed promise in overcoming drug resistance and minimizing side effects associated with cabazitaxel alone. [, , ]
Desmopressin
Relevance: In a study evaluating the therapeutic potential of fisetin in treating diarrhea-induced kidney dysfunction in rats, desmopressin was used as a positive control. [] The research highlighted the ability of fisetin to restore kidney function and reduce urinary volume, showing comparable effects to desmopressin. []
Tunicamycin (Tm)
Relevance: In a study investigating the cytoprotective effects of fisetin, tunicamycin was used to induce cytotoxicity in PC12 cells, a neuronal-like cell line. [] The research showed that fisetin, at low concentrations, could protect PC12 cells from tunicamycin-mediated cell death by reducing ROS production, suppressing apoptosis and autophagy, and modulating cellular stress response pathways. [] This finding highlights the potential neuroprotective role of fisetin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acetyl tetrapeptide-5 is a cosmeceutical matricin peptide. Eyeseryl, also known as Acetyl Tetrapeptide-5, humectant or hydroscopic moisturizer which helps reduce eye puffiness, improve skin elasticity as well as overall smoothness.
EZM2302 is an inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 = 6 nM). It decreases asymmetric methylation of the PRMT4 substrate PABP1 (IC50 = 0.038 µM) and increases levels of demethylated SmB (EC50 = 0.018 µM) in RPMI-8226 multiple myeloma cells. EZM2302 inhibits proliferation in a panel of 36 hematopoietic cancer cell lines, with IC50 values of less than 100 μM for nine of the 15 multiple myeloma cell lines included in the panel. It reduces tumor growth and decreases asymmetric PABP1 methylation in tumor tissue in an RPMI-8226 mouse xenograft model when administered at doses of 75, 150, and 300 mg/kg twice per day. Intrathecal injection of EZM2302 (10 µg) reduces acute mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain induced by chronic constriction injury (CCI). EZM2302, also known as GSK3359088, is a potent, selective, and orally available arginine methyltransferase CARM1 inhibitor.
Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter located in the apical membrane of enterocytes. Upon oral administration ezetimibe undergoes rapid glucuronidation in the intestine where its glucuronide binds NPC1L1.1,2 Ezetimibe exhibits ED50 values of 0.0005-0.05 mg/kg in various animal models, selectively blocking cholesterol absorption without inhibiting pancreatic lipolytic enzyme activities in the intestinal lumen, affecting bile acid micelle solubilization of cholesterol, or interfering with the absorption of triglycerides, fatty acids, or bile acids. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Ezetimibe is an azetidinone derivative and a cholesterol absorption inhibitor with lipid-lowering activity. Ezetimibe appears to interact physically with cholesterol transporters at the brush border of the small intestine and inhibits the intestinal absorption of cholesterol and related phytosterols. As a result, ezetimibe causes a decrease in the level of blood cholesterol or an increase in the clearance of cholesterol from the bloodstream. Overall, the following effects observed are a reduction of hepatic cholesterol stores and a reduction of total cholesterol, LDL cholesterol, and other triglycerides in the blood. Ezetimibe is an inhibitor of intestinal cholesterol absorption that is widely used in the therapy of hypercholesterolemia, usually in combination with other agents. Ezetimibe therapy is associated with a low rate of serum aminotransferase elevations and clinically apparent liver injury due to ezetimibe occurs, but is rare. Ezetimibe, also known as zetia or ezetrol, belongs to the class of organic compounds known as monobactams. Monobactams are compounds comprising beta-lactam ring is alone and not fused to another ring. Ezetimibe is a drug which is used for use as adjunctive therapy to diet for the reduction of elevated total-c, ldl-c, and apo b in patients with primary (heterozygous familial and non-familial) hypercholesterolemia. Ezetimibe exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ezetimibe has been detected in multiple biofluids, such as urine and blood. Within the cell, ezetimibe is primarily located in the cytoplasm and membrane (predicted from logP).
Ezutromid is an orally bioavailable small molecule that transcriptionally upregulates the utrophin gene, increasing both utrophin mRNA and protein. Through this action, ezutromid increases muscle function in dystrophin-deficient mdx mice, a mouse model of muscular dystrophy. A double-blind, placebo-controlled Phase I study demonstrated that ezutromid is safe and well tolerated in healthy volunteers. Ezutromid, also known as BMN-195 and SMTC-1100, is a first orally bioavailable utrophin's translation modulator. Duchenne muscular dystrophy (DMD) is a lethal, progressive muscle wasting disease caused by a loss of sarcolemmal bound dystrophin, which results in the death of the muscle fibers leading to the gradual depletion of skeletal muscle.
Ezlopitant, also known CJ-11,974; is NK1 receptor antagonist. It has antiemetic and antinociceptive effects. Pfizer was developing ezlopitant for the treatment of irritable bowel syndrome but it appears to have been discontinued.